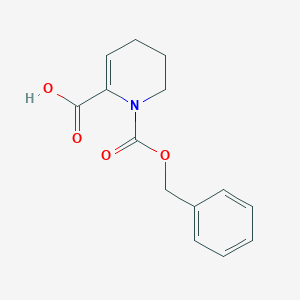

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC15820016

Molecular Formula: C14H15NO4

Molecular Weight: 261.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H15NO4 |

|---|---|

| Molecular Weight | 261.27 g/mol |

| IUPAC Name | 1-phenylmethoxycarbonyl-3,4-dihydro-2H-pyridine-6-carboxylic acid |

| Standard InChI | InChI=1S/C14H15NO4/c16-13(17)12-8-4-5-9-15(12)14(18)19-10-11-6-2-1-3-7-11/h1-3,6-8H,4-5,9-10H2,(H,16,17) |

| Standard InChI Key | YELOCYSSDKUWDP-UHFFFAOYSA-N |

| Canonical SMILES | C1CC=C(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O |

Introduction

1-((Benzyloxy)carbonyl)-1,4,5,6-tetrahydropyridine-2-carboxylic acid is a synthetic organic compound with a unique heterocyclic structure, featuring a tetrahydropyridine ring system, a benzyloxycarbonyl (Cbz) protecting group, and a carboxylic acid functional group. This compound serves as a valuable intermediate in medicinal chemistry and synthetic organic research due to its reactivity and versatility in forming complex molecules. Below is a detailed analysis of its properties, synthesis, and applications.

Key Data

Synthesis and Reaction Pathways

The synthesis of this compound typically involves multi-step organic reactions, leveraging the Cbz group’s stability and the carboxylic acid’s reactivity.

Representative Synthesis

Notes:

-

Step 1: Alkylation of a pyridinone precursor with benzyl chloride under basic conditions.

-

Step 2: Acid-mediated workup isolates the carboxylic acid, which crystallizes readily .

Spectroscopic Characterization

The compound’s structure is confirmed via NMR and mass spectrometry:

¹H NMR Data

¹³C NMR Data

| Carbon Environment | δ (ppm) | Assignments | Source |

|---|---|---|---|

| Quaternary (C=O) | 161.7 | Carboxylic acid carbonyl | |

| C=O (Cbz) | 157.6 | Benzyloxycarbonyl carbonyl | |

| Tetrahydropyridine C-2 | 140.4 | Adjacent to C=O and N |

Applications in Medicinal and Synthetic Chemistry

This compound is valued for its role in:

Key Applications

-

Peptide Synthesis:

-

The Cbz group protects the amine during peptide coupling reactions, ensuring regioselectivity.

-

The carboxylic acid facilitates esterification or amidation for further functionalization.

-

-

Heterocyclic Synthesis:

-

Drug Discovery:

-

Structural analogs show potential in targeting neurological disorders due to their ability to modulate biological pathways.

-

| Hazard | Precautions | Source |

|---|---|---|

| Skin/Irritation | Wear protective gloves and eye protection; avoid prolonged exposure. | |

| Storage | Store in a cool, dry place away from incompatible reagents. |

Research Challenges and Future Directions

-

Optimization of Synthesis: Current methods rely on extended reflux times; catalytic alternatives (e.g., microwave-assisted synthesis) may improve efficiency.

-

Biological Activity: Further studies are needed to explore its therapeutic potential, particularly in central nervous system disorders.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume